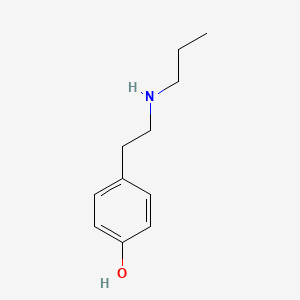
4-(2-(1-Propylamino)ethyl)phenol
Übersicht
Beschreibung
4-(2-(1-Propylamino)ethyl)phenol is a chemical compound that belongs to the class of phenols. It consists of a phenol group (an aromatic ring with a hydroxyl group) and a propylaminoethyl group . The molecular formula of this compound is C11H17NO .
Molecular Structure Analysis
The molecular structure of 4-(2-(1-Propylamino)ethyl)phenol consists of a phenol group attached to a propylaminoethyl group . The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
Phenols, including 4-(2-(1-Propylamino)ethyl)phenol, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic aromatic substitution reactions . Phenols can also undergo oxidation to yield quinones .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Organotellurium Compounds : The compound 4-(2-(1-Propylamino)ethyl)phenol is involved in the synthesis of organotellurium compounds. These compounds are characterized using various spectroscopic methods and their molecular structures determined by X-Ray diffraction, indicating potential in materials science and chemistry research (Raghavendra, Siddagangaiah, & Upreti, 2015).
Catalytic Applications
- Catalytic Alkylation of Aryl Grignard Reagents : Research indicates the use of compounds like 4-(2-(1-Propylamino)ethyl)phenol in the catalytic alkylation of aryl Grignard reagents, showcasing its potential as a catalyst in organic synthesis (Qian, Dawe, & Kozak, 2011).
Polymerization Processes
- Chemoselective Polymerization : This compound plays a role in the chemoselective polymerization of certain phenol derivatives, offering insights into the creation of highly reactive polymers with potential applications in materials science (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Pharmacology
- Dopamine Receptor Agonist : It is used in synthesizing compounds that act as prejunctional dopamine receptor agonists, which could have implications in neurological research and drug development (Gallagher et al., 1985).
Analytical Chemistry
- Degradation Studies : The compound is involved in the study of the degradation kinetics of certain esters, contributing to the understanding of chemical stability and decomposition processes in pharmaceuticals and preservatives (Sunderland & Watts, 1984).
Biological Studies
- Interaction with Bovine Serum Albumin (BSA) : The interaction of derivatives of 4-(2-(1-Propylamino)ethyl)phenol with BSA is studied, providing insights into protein binding and drug delivery mechanisms (Ghosh, Rathi, & Arora, 2016).
Catalysis and Biological Activity
- Catecholase Activity : Research involving nickel(II) complexes derived from compounds similar to 4-(2-(1-Propylamino)ethyl)phenol demonstrates catecholase activity, which is significant in mimicking enzymatic reactions and potential applications in biochemistry (Biswas et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(2-(1-Propylamino)ethyl)phenol. Additionally, the potential applications of this compound in various fields could be explored .
Eigenschaften
IUPAC Name |
4-[2-(propylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-8-12-9-7-10-3-5-11(13)6-4-10/h3-6,12-13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAAFGECSBWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-Propylamino)ethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



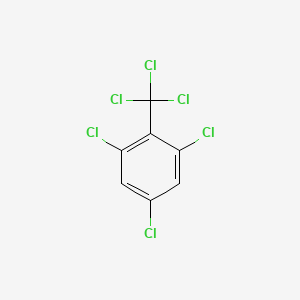

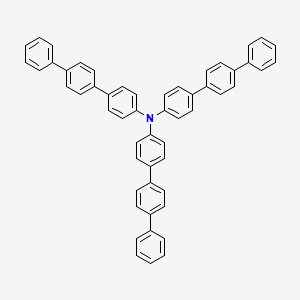
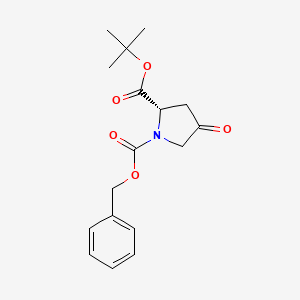
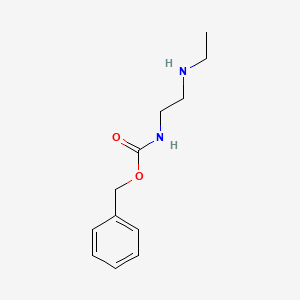
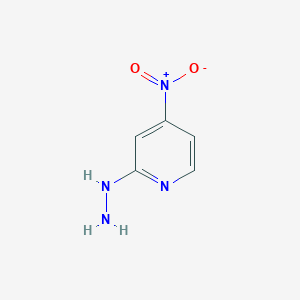

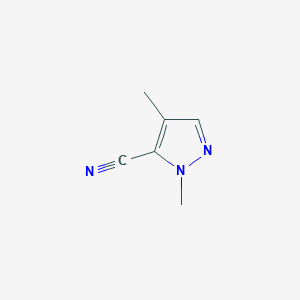
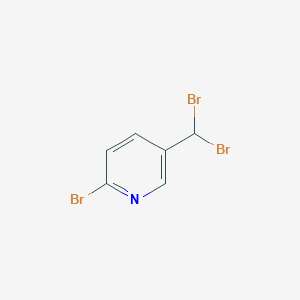
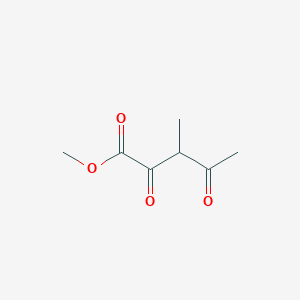
![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)
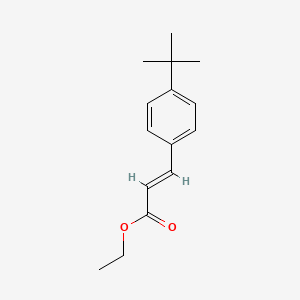
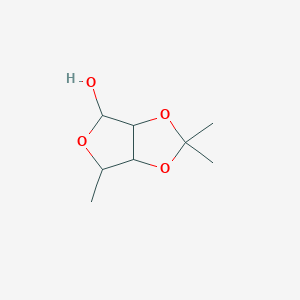
![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)